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Compound of Interest

3,5-Dimethoxy-4-(propan-2-

Compound Name:

yl)aniline hydrochloride
CAS No.: 1432680-55-1
Cat. No.: B1377526

Get Quote

\ J

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: 3,5-Dimethoxyaniline (CAS: 10272-07-8)

Executive Summary & Physicochemical Profile

3,5-Dimethoxyaniline is a highly versatile, electron-rich aromatic building block widely utilized in
the synthesis of active pharmaceutical ingredients (APIs), advanced dyes, and complex
heterocyclic scaffolds[1][2]. The strategic positioning of two methoxy groups meta to each
other, and ortho/para to the primary amine, creates a uniquely activated aromatic system. This
structural motif allows synthetic chemists to perform highly regioselective electrophilic aromatic
substitutions and multi-component annulations[3][4].

Handling and Storage Parameters

To ensure synthetic reproducibility, the integrity of the starting material is paramount. 3,5-
Dimethoxyaniline is susceptible to amino group oxidation if improperly handled.

o Appearance: White to beige-brownish crystalline powder or needles[2].
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» Molecular Weight: 153.18 g/mol [1].
e Melting Point: 54-57 °CJ[5].

» Storage Protocol: Must be stored in a tightly sealed, inert container (e.g., glass or HDPE)
away from direct sunlight, moisture, and strong oxidizers to prevent degradation[5].

Mechanistic Rationale: The "Why" Behind the
Molecule

As a Senior Application Scientist, understanding the electronic mapping of a precursor is critical
before designing a synthetic route. 3,5-Dimethoxyaniline offers two distinct, yet complementary,
centers of reactivity:

e The Nucleophilic Amine (-NH2): The primary amine readily undergoes condensation with
aldehydes to form Schiff bases (imines)[6], acylation to form stable amides[7], and
diazotization to yield diazonium salts for cross-coupling reactions[8].

e The Activated Aromatic Ring: The mesomeric (+M) effect of the two methoxy groups at the
C3 and C5 positions strongly donates electron density into the aromatic ring. This
dramatically enriches the C2, C4, and C6 positions, making the ring exceptionally reactive
toward electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) and transition-metal-
catalyzed annulations (e.g., forming indoles, carbazoles, and benzimidazoles)[3][4][9].

Schiff Bases Diazonium Salts Amides
(Antioxidants) (Cross-Coupling) (Benzimidazoles)

Annulation / Cyclization

Friedel-Crafts Alkylation (Indoles, Carbazoles)
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Fig 1. Divergent reactivity pathways of 3,5-dimethoxyaniline.
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Application Workflows & Validated Protocols
Protocol A: Synthesis of Schiff Base Antioxidants

Application: Drug discovery (Radical scavengers / DPPH inhibitors)[6]. Causality: The
condensation of the primary amine with an aromatic aldehyde forms an imine linkage. When
coupled with hydroxyl-substituted benzaldehydes, the resulting extended conjugation stabilizes
free radicals, yielding potent antioxidant derivatives[6].

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve 0.003 mol of 3,5-dimethoxyaniline in 25 mL of
absolute ethanol[6].

o Condensation: Add an equimolar amount (0.003 mol) of the target aldehyde (e.g., 4-
hydroxybenzaldehyde) to the solution[6].

o Catalysis: Add 2-3 drops of concentrated sulfuric acid ( H2SO4). Rationale: The acid
protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and
accelerating the nucleophilic attack by the amine.

o Reaction: Stir the mixture continuously for 4—-6 hours at room temperature[6].

« |solation: Monitor via TLC. Upon completion, precipitate the product, filter, and recrystallize
from ethanol to yield the pure Schiff base (e.qg., 4-((3,5-dimethoxyphenylimino)methyl)phenol)

[6].

Protocol B: N-Acylation for Intermediate Stabilization

Application: Precursor synthesis for methoxy-activated benzimidazoles[3][7]. Causality: Direct
nitration of 3,5-dimethoxyaniline leads to oxidative degradation due to the highly electron-rich
ring. Acylating the amine first dampens the ring's reactivity slightly and protects the amine,
allowing for controlled, regioselective nitration in subsequent steps|[3].

Step-by-Step Methodology:

e Preparation: Dissolve 10 g (65.36 mmol) of 3,5-dimethoxyaniline in 50 mL of anhydrous
toluene under an argon atmosphere at room temperature[7].
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e Acylation: Slowly add 6.5 mL of acetic anhydride dropwise to the stirred solution[7].
Rationale: Acetic anhydride is chosen over acetyl chloride to provide a milder, highly
controlled acylation without generating corrosive HCI gas.

o Reaction: Stir the reaction mixture for 15 hours at room temperature[7].

o Workup: Dilute the reaction mixture with hexane. This drastically reduces the solubility of the
newly formed amide, forcing it to crash out of solution.

« |solation: Collect the resulting precipitate by vacuum filtration and dry under vacuum to afford
N-(3,5-dimethoxyphenyl)acetamide as an off-white solid (Typical yield: ~98%)[7].

Protocol C: Synthesis of Piceatannol via Mizoroki-Heck
Coupling

Application: Synthesis of Resveratrol derivatives and anti-cancer APIs[8]. Causality: To
construct the stilbene backbone of Piceatannol, 3,5-dimethoxyaniline is converted into a
diazonium salt, reduced, and acetylated to form an acetohydrazide. This intermediate acts as a
highly effective coupling partner in a palladium-catalyzed Mizoroki-Heck reaction with 3,4-
dimethoxystyrene[8]. Finally, Boron tribromide ( BBr3) is used for demethylation because it
selectively cleaves aryl methyl ethers without destroying the newly formed alkene bridge.

- o Diazotization
3,5-Dimethoxyaniline (NaNO2, HCI)

Click to download full resolution via product page

Acetylation
(Ac20, NEt3)

Heck Coupling
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Fig 2. Step-by-step synthetic workflow for Piceatannol.
Step-by-Step Methodology (Acetylation Phase Highlight):

o Hydrazide Formation: Following diazotization and reduction, the intermediate is dissolved
and stirred at room temperature[8].

o Base Addition: Add triethylamine ( NEt3) to act as an acid scavenger[8].
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e Controlled Acetylation: Cool the system to ~10 °C under nitrogen. Slowly add acetic

anhydride dropwise. Rationale: Strict temperature control prevents runaway exothermic side

reactions and ensures selective N-acetylation.

o Completion: Stir for 24 hours at room temperature, then extract with CH2Cl2and water[8].

The organic layer is carried forward to the Heck coupling and subsequent BBr3

demethylation to yield Piceatannol (Overall yield: ~32%)[8].

Quantitative Data Summary

The table below summarizes the reaction efficiencies of 3,5-dimethoxyaniline across various

synthetic methodologies, highlighting its reliable performance as an intermediate.

Target
. Key Reagents / . .

Compound / Reaction Type Conditions Reported Yield

Catalyst
Class
N-(3,5- _ .

_ _ Acetic anhydride,
dimethoxyphenyl  N-Acylation RT, 15 hours 98%][ 7]
. Toluene

)acetamide

4-
Schiff Base ] Ethanol, RT, 4-6

Condensation hydroxybenzalde 70-82%]6]

(Compound 3d) hours

hyde, H2S04
9-Benzyl- 2,3-

_ . CH2CI2, 0-10 °C
carbazol-3-ol Annulation dimethylbenzoqu o RT 55%][9]
0
deriv. inone, TFA
Piceatannol Multi-step (Heck NaNO2, Ac20, Multi-step ~32% (Overall)
(APD) BBr3, Pd-cat sequence [8]
References

» Understanding 3,5-Dimethoxyaniline: Properties, Applications, and Manufacturing

NBInno[Link]

e 3 5-Dimethoxyaniline CAS 10272-07-8 Starsky Chemical[Link]

© 2026 BenchChem. All rights reserved.

5/7

Tech Support


https://crimsonpublishers.com/acsr/pdf/ACSR.000602.pdf
https://crimsonpublishers.com/acsr/pdf/ACSR.000602.pdf
https://www.benchchem.com/fr/synthesis/pse-135g662fb86g44cbc12f31cf80e689c7
https://www.joac.info/ContentPaper/2014/5-30.pdf
https://stoltz2.caltech.edu/publications/202-s-2016.pdf
https://crimsonpublishers.com/acsr/pdf/ACSR.000602.pdf
https://nbinno.com/understanding-35-dimethoxyaniline-properties-applications-and-manufacturing/
https://www.starskychemical.com/3-5-dimethoxyaniline-cas-10272-07-8-product/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1377526?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

¢ Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives Journal of Applicable
Chemistry[Link]

« SUPPORTING INFORMATION: Single-step synthesis of 3-hydroxycarbazoles by annulation
of electron-rich anilines and quinones Caltech (JACS)[Link]

e SYNTHESIS OF DIMETHOXY ACTIVATED BENZIMIDAZOLES AND
BISBENZIMIDAZOLES Semantic Scholar (Heterocycles)[Link]

¢ Synthesis of Piceatannol (Trans-3,5,3",4'-Tetrahydroxystilbene) Crimson Publishers[Link]

+ Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles Arkivoc[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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